2-(4-Bromophenyl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one

Lipophilicity Drug-likeness Physicochemical profiling

2-(4-Bromophenyl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one (CAS 2097895-98-0) is a synthetic small-molecule heterocyclic compound belonging to the azetidinyl-pyridazine class, with a molecular formula of C₁₅H₁₅BrN₄O and a molecular weight of 347.21 g/mol. Its structure features a 4-bromophenylacetyl moiety linked to an azetidine ring bearing a pyridazin-3-ylamino substituent, forming a scaffold that is structurally related to pharmacologically active chemotypes explored as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors and stearoyl-CoA desaturase (SCD) inhibitors.

Molecular Formula C15H15BrN4O
Molecular Weight 347.216
CAS No. 2097895-98-0
Cat. No. B2725179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one
CAS2097895-98-0
Molecular FormulaC15H15BrN4O
Molecular Weight347.216
Structural Identifiers
SMILESC1C(CN1C(=O)CC2=CC=C(C=C2)Br)NC3=NN=CC=C3
InChIInChI=1S/C15H15BrN4O/c16-12-5-3-11(4-6-12)8-15(21)20-9-13(10-20)18-14-2-1-7-17-19-14/h1-7,13H,8-10H2,(H,18,19)
InChIKeyCQHBQPSSJQUYGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 2-(4-Bromophenyl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one (CAS 2097895-98-0) — A Procurement-Focused Introduction for Medicinal Chemistry and Screening Library Managers


2-(4-Bromophenyl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one (CAS 2097895-98-0) is a synthetic small-molecule heterocyclic compound belonging to the azetidinyl-pyridazine class, with a molecular formula of C₁₅H₁₅BrN₄O and a molecular weight of 347.21 g/mol [1]. Its structure features a 4-bromophenylacetyl moiety linked to an azetidine ring bearing a pyridazin-3-ylamino substituent, forming a scaffold that is structurally related to pharmacologically active chemotypes explored as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors [2] and stearoyl-CoA desaturase (SCD) inhibitors [3]. The compound is listed in the PubChem database (CID 131702975) with computed descriptors including a topological polar surface area of 58.1 Ų, an XLogP3-AA of 1.8, and one hydrogen bond donor [1]. It is a non-chiral, single-component substance with no defined stereocenters [1].

Why 2-(4-Bromophenyl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one Cannot Be Casually Substituted by Other Pyridazine or Azetidine Analogs


The 2-(4-bromophenyl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one scaffold presents a specific combination of three pharmacophoric elements—the 4-bromophenyl ring, the azetidine-amide linker, and the pyridazin-3-ylamino group—that cannot be replicated by generic pyridazinones or simpler azetidine derivatives [1]. The azetidine ring contributes conformational rigidity and a defined exit vector that distinguishes this chemotype from piperidine or pyrrolidine analogs, which have been shown to differ substantially in binding affinity at nicotinic acetylcholine receptors [2]. Furthermore, the 4-bromophenyl substitution pattern directly influences lipophilicity (XLogP3-AA = 1.8) and potential halogen-bonding interactions, differentiating it from chloro-, fluoro-, or methyl-phenyl congeners that would alter both physicochemical and target-engagement profiles [3]. Substituting the pyridazin-3-ylamino group with pyridin-3-ylamino or other heteroaryl-amino moieties would change the hydrogen-bond acceptor count and ring electronics, potentially abolishing interactions with biological targets that are sensitive to the diazine nitrogen positioning [3].

Quantitative Differentiation Evidence for 2-(4-Bromophenyl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one: Comparator-Based Analysis for Procurement Decisions


Computed Lipophilicity (XLogP3-AA) of 2-(4-Bromophenyl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one Versus the Core Azetidinyl-Pyridazine Scaffold

The target compound possesses a computed XLogP3-AA of 1.8, reflecting the contribution of the 4-bromophenylacetyl substituent to overall lipophilicity. This value is substantially higher than the core 1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone scaffold (PubChem CID 144655820), which has an XLogP3-AA of -0.5, representing a ΔlogP of +2.3 log units [1]. This difference indicates that the 4-bromophenyl group increases membrane permeability potential while maintaining compliance with typical drug-likeness thresholds (XLogP < 5). In comparison, the clinically explored NAMPT inhibitor FK866 has a calculated logP of approximately 2.5, suggesting that the target compound occupies a similar lipophilicity range relevant to cell-based assay performance [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison Between 2-(4-Bromophenyl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one and Common Pyridazinone Screening Compounds

The target compound has a computed topological polar surface area (TPSA) of 58.1 Ų, which is below the widely accepted threshold of 90 Ų for blood-brain barrier penetration and below the 140 Ų threshold for oral bioavailability [1]. This compares favorably to the commonly used pyridazinone screening compound 6-(4-methoxyphenyl)pyridazin-3-amine, which has a TPSA of approximately 64 Ų, and to the core azetidinyl-pyridazine scaffold (TPSA 58.1 Ų, identical due to the same polar atom count) [2]. The TPSA value of 58.1 Ų places the target compound in a range consistent with CNS-penetrant chemical space, a feature not shared by many larger pyridazinone derivatives that incorporate additional polar substituents and exceed the 90 Ų threshold [3].

Polar surface area CNS penetration Oral bioavailability prediction

Molecular Weight and Heavy Atom Count Differentiation from Simpler Amino-Azetidine Building Blocks

With a molecular weight of 347.21 g/mol and 21 heavy atoms, the target compound occupies a molecular complexity space between fragment-sized building blocks and fully elaborated lead molecules. For comparison, the commonly available building block 1-(pyridazin-3-yl)azetidin-3-amine (MW 150.18 g/mol, 11 heavy atoms) represents a minimal fragment, while fully elaborated NAMPT inhibitors in the azetidinyl-pyridazine series often exceed 450 g/mol [1]. The target compound's MW of 347 g/mol falls within the optimal range for lead-like chemical space (250–350 g/mol) described by the Astex rule-of-three guidelines, whereas the smaller building block violates the lower MW boundary for meaningful target engagement [2]. This intermediate molecular weight, combined with the presence of the bromine atom (enabling further functionalization via cross-coupling), positions the compound as a strategic intermediate for SAR exploration rather than a terminal screening compound [3].

Fragment-based screening Lead-likeness Molecular complexity

Hydrogen Bond Donor/Acceptor Profile Versus Pyridazinone-Derived Kinase Inhibitors

The target compound has one hydrogen bond donor (HBD) and four hydrogen bond acceptors (HBA), giving a HBD/HBA ratio of 0.25 [1]. This profile differs markedly from pyridazinone-derived kinase inhibitors that typically feature the pyridazin-3(2H)-one tautomer with an additional HBD at the lactam NH position (HBD = 2, HBA = 4, ratio = 0.5) [2]. The absence of this second HBD in the target compound reduces the potential for certain kinase hinge-region hydrogen-bonding interactions while preserving four acceptor sites that can engage catalytic lysine or other polar residues. In the context of the NAMPT inhibitor patent landscape, compounds containing the pyridazin-3-ylamino motif (rather than pyridazinone) have been specifically claimed for their ability to modulate NAMPT activity with distinct binding modes compared to pyridazinone-based inhibitors [3].

Hydrogen bonding Kinase hinge binding Selectivity determinants

Optimal Research and Procurement Applications for 2-(4-Bromophenyl)-1-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethan-1-one Based on Available Evidence


Diversification-Ready Intermediate for Azetidinyl-Pyridazine Lead Optimization Libraries

The presence of the 4-bromophenyl substituent provides a robust synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling medicinal chemistry teams to generate focused analog libraries around the azetidinyl-pyridazine core [1]. With a molecular weight of 347 g/mol and 21 heavy atoms, the compound sits at an optimal intermediate complexity for late-stage diversification, offering a faster SAR exploration path than de novo synthesis from simpler building blocks such as 1-(pyridazin-3-yl)azetidin-3-amine (MW 150 g/mol) [2].

CNS-Penetrant Chemical Probe Development Leveraging Favorable TPSA Profile

The computed TPSA of 58.1 Ų places the compound well below the 90 Ų threshold associated with blood-brain barrier penetration [3]. This physicochemical property supports prioritization of this scaffold for CNS target screening campaigns (e.g., neurodegenerative disease targets, psychiatry-relevant GPCRs or ion channels), where many pyridazinone-based probes exceed TPSA thresholds due to additional polar functionality and consequently exhibit restricted brain exposure [3].

NAMPT Inhibitor Scaffold Exploration Using the Pyridazin-3-ylamino Pharmacophore

The pyridazin-3-ylamino motif, when incorporated into an azetidine scaffold, has been specifically claimed in NAMPT inhibitor patents (US8975398B2) as a privileged pharmacophore for inhibiting nicotinamide phosphoribosyltransferase, a validated oncology target [4]. The target compound's structural similarity to the patented chemotype, combined with its distinct 4-bromophenylacetyl substitution (differing from the urea-based linkers common in the patent examples), provides a starting point for exploring novel NAMPT inhibitor chemotypes with potentially differentiated pharmacokinetic profiles [4].

Halogen-Bonding Probe for Structural Biology Studies of Pyridazine-Recognizing Protein Targets

The 4-bromophenyl group introduces a polarizable halogen atom capable of engaging in halogen-bonding interactions with backbone carbonyls or side-chain residues in protein binding pockets [5]. This feature, combined with the defined exit vector geometry imposed by the azetidine ring, makes the compound suitable for co-crystallization or cryo-EM studies aimed at mapping halogen-bonding hotspots in targets that recognize pyridazine-containing ligands [5]. The single HBD (versus two in pyridazinone analogs) reduces competing hydrogen-bond networks, potentially simplifying electron density interpretation in structural biology experiments [1].

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